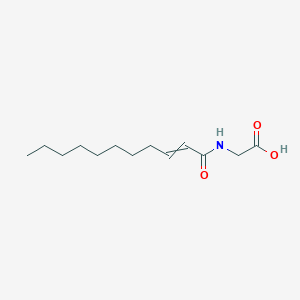![molecular formula C19H21O7- B12571520 2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate CAS No. 560110-65-8](/img/structure/B12571520.png)
2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an acryloyloxy group, an ethyloxetane ring, and a benzoate ester, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of acryloyl chloride with 3-(3-ethyloxetan-3-yl)propane-1,2-diol to form the acryloyloxy intermediate. This intermediate is then reacted with benzoic acid or its derivatives under esterification conditions to yield the final product. The reaction conditions often involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid and are carried out under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as controlled temperature and pressure, ensures the consistent quality of the final product. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acryloyloxy group, where nucleophiles like amines or thiols replace the acrylate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Wissenschaftliche Forschungsanwendungen
2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate has diverse applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create specialized polymers with unique mechanical and thermal properties.
Biology: Investigated for its potential as a cross-linking agent in the development of hydrogels for tissue engineering.
Medicine: Explored for drug delivery systems due to its ability to form biocompatible and biodegradable polymers.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive acryloyloxy group.
Wirkmechanismus
The mechanism by which 2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate exerts its effects is primarily through its reactive functional groups. The acryloyloxy group can undergo polymerization reactions, forming cross-linked networks that enhance the mechanical strength and stability of materials. The ethyloxetane ring provides rigidity and resistance to degradation, making the compound suitable for long-term applications. Molecular targets include enzymes and proteins that interact with the ester and acryloyloxy groups, facilitating various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Acryloyloxy)-2-hydroxypropyl methacrylate
- 4-[3-(Acryloyloxy)propoxy]benzoic acid
- 1,4-Bis[4-(3-acryloyloxypropyloxy) benzoyloxy]-2-methylbenzene
Uniqueness
Compared to similar compounds, 2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate stands out due to its unique combination of an acryloyloxy group and an ethyloxetane ring. This combination imparts enhanced mechanical properties and chemical stability, making it more suitable for applications requiring durable and long-lasting materials.
Eigenschaften
CAS-Nummer |
560110-65-8 |
|---|---|
Molekularformel |
C19H21O7- |
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
2-[3-(3-ethyloxetan-3-yl)-2-prop-2-enoyloxypropoxy]carbonylbenzoate |
InChI |
InChI=1S/C19H22O7/c1-3-16(20)26-13(9-19(4-2)11-24-12-19)10-25-18(23)15-8-6-5-7-14(15)17(21)22/h3,5-8,13H,1,4,9-12H2,2H3,(H,21,22)/p-1 |
InChI-Schlüssel |
FANXLMCWRULFJR-UHFFFAOYSA-M |
Kanonische SMILES |
CCC1(COC1)CC(COC(=O)C2=CC=CC=C2C(=O)[O-])OC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium bromide](/img/structure/B12571440.png)
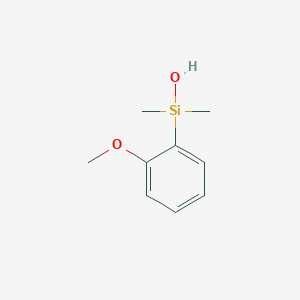
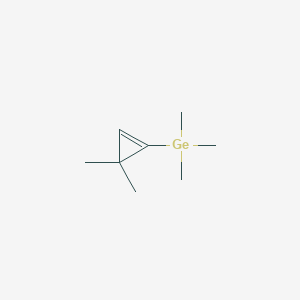
![Diethyl [(2,3-dimethylphenyl)methyl]phosphonate](/img/structure/B12571459.png)

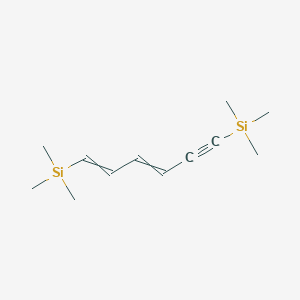
![3-(4-nitrophenyl)-6-[(E)-prop-1-enyl]-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12571471.png)
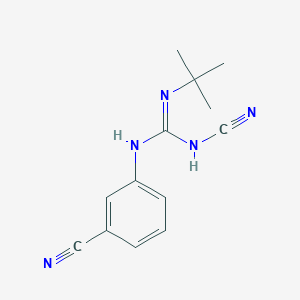

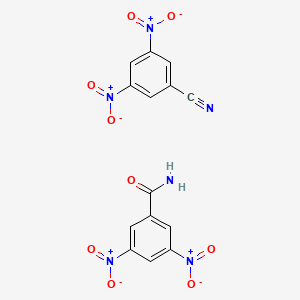
![3-(Pyridin-2-yl)-5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12571502.png)
![3-[4-(Decyloxy)phenyl]cyclopent-2-EN-1-one](/img/structure/B12571507.png)
